Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate
Description
Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate (CAS 882-85-9) is a chiral cyclopropane derivative with the molecular formula C₁₀H₁₄O₅ and a molecular weight of 214.21 g/mol. Its structure features a formyl group at the 2-position of the cyclopropane ring and two ethoxycarbonyl groups at the 1,1-positions, conferring unique reactivity. This compound is synthesized via the reaction of acrolein with bromomalonate in the presence of an alkali alkoxide, a method applicable to steroidal aldehydes for cyclopropane formation . Key applications include its use as a precursor for α-pyrone synthesis through high-temperature pyrolysis (550–575°C), yielding ethyl coumalate .
Properties
CAS No. |
654674-04-1 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
MWLAEDWMBJEXGH-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C1(C[C@H]1C=O)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CC1C=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Electro-Organocatalytic Cyclopropanation
This modern method employs electrochemical catalysis to achieve high stereoselectivity. Dimethylmalonate reacts with acrylaldehydes under controlled current conditions to form cyclopropane dicarboxylates. Key steps include:
- Substrate Preparation : Acrylaldehydes (e.g., (E)-3-arylacrylaldehydes) are synthesized via Wittig or Horner-Wadsworth-Emmons reactions.
- Electrochemical Setup : Dimethylmalonate and the acrylaldehyde are subjected to a constant current (e.g., 4.4 mA) in a divided cell with an inert anode and cathode.
- Cyclopropanation : The reaction proceeds via a radical cascade mechanism, forming the cyclopropane core with the formyl group at the 2-position.
- Stereochemical Control : Chiral electrocatalysts or auxiliaries induce enantiomeric excess (ee) up to 96% for the (2R,3S) configuration.
Example Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Current Density | 4.4 mA/cm² |
| Reaction Time | 4–5 hours |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Yield | 47–67% |
| ee | 96–98% |
This method offers scalability and avoids hazardous reagents, making it environmentally friendly.
Ozonolysis and Reductive Workup
Classical ozonolysis followed by reductive cleavage provides a robust route to introduce the formyl group. The process involves:
- Ozonolysis : A trans-alkene precursor (e.g., trans-3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid ester) is treated with ozone in a lower alkanol (e.g., methanol).
- Reductive Decomposition : The ozonide intermediate is cleaved using reducing agents like trimethylamino aceto hydrazide hydrochloride (Reagent T) or sodium borohydride.
- Acid Hydrolysis : The resulting ketal is hydrolyzed under acidic conditions to yield the formyl group.
- Base-Catalyzed Lactonization : The ester undergoes cyclization to form a lactone, which is hydrolyzed back to the formyl derivative.
Key Reaction Steps
| Step | Reagents/Conditions |
|---|---|
| Ozonolysis | O₃, CH₃OH, −40°C |
| Reductive Cleavage | Reagent T, reflux (1 hour) |
| Acid Hydrolysis | HCl (2N), extraction with CH₂Cl₂ |
| Lactonization | NaOH, ethanol, 60°C |
This method achieves moderate yields (50–85%) but requires careful temperature control to prevent side reactions.
Swern Oxidation for Formyl Group Introduction
Swern oxidation converts secondary alcohols to aldehydes, enabling post-cyclopropanation functionalization. For example:
- Alcohol Precursor : A cyclopropane dicarboxylate with a hydroxymethyl group is synthesized via cyclopropanation.
- Oxidation : Oxalyl chloride (2–5 equiv) and dimethyl sulfide (DMSO) oxidize the alcohol to the aldehyde.
- Purification : The product is isolated via chromatography (e.g., silica gel with Et₂O/PE).
Optimized Swern Conditions
| Parameter | Value/Description |
|---|---|
| Oxidizing Agent | (COCl)₂ (2–5 equiv) |
| Base | Et₃N (catalytic) |
| Temperature | −78°C → RT (slow warming) |
| Yield | 38–91% |
| Purity | >95% (GC) |
This method is versatile but sensitive to steric hindrance, requiring precise stoichiometry.
Chiral Resolution via Quinine Salts
Racemic mixtures are resolved using chiral acids like quinine to isolate the (2R) enantiomer:
- Salt Formation : The racemic cyclopropane dicarboxylate is treated with quinine in ethanol/water.
- Crystallization : The quinine salt precipitates, and the less-soluble enantiomer is separated.
- Acid Hydrolysis : The salt is dissolved in HCl and extracted with CH₂Cl₂ to recover the enantiopure compound.
Resolution Data
| Parameter | Value/Description |
|---|---|
| Quinine Salt | (1S,2R)-quinine salt, m.p. 115–120°C |
| [α]D | +36.4 (c = 1%, ethanol) |
| ee | >95% |
This method ensures high enantiopurity but is labor-intensive due to repeated crystallizations.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Electro-Organocatalytic | High ee, scalable, eco-friendly | Requires specialized equipment |
| Ozonolysis | Established, versatile | Toxic reagents (O₃), moderate yields |
| Swern Oxidation | Flexible functionalization | Sensitive to reaction conditions |
| Chiral Resolution | High purity, no catalysts | Low throughput, costly |
Chemical Reactions Analysis
Types of Reactions
Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Diethyl (2R)-2-carboxycyclopropane-1,1-dicarboxylate.
Reduction: Diethyl (2R)-2-hydroxycyclopropane-1,1-dicarboxylate.
Substitution: Diethyl (2R)-2-(substituted)cyclopropane-1,1-dicarboxylate.
Scientific Research Applications
Synthetic Applications
Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate is primarily utilized as a building block in the synthesis of biologically active compounds. Its ability to undergo various chemical modifications makes it suitable for generating complex molecular architectures.
Key Synthetic Reactions
- Aldol Reactions : This compound can participate in aldol reactions to form β-hydroxy carbonyl compounds, which are crucial intermediates in pharmaceuticals.
- Cycloaddition Reactions : It has been used in cycloaddition reactions, such as the [3 + 2] cycloaddition with various electrophiles, leading to the formation of diverse heterocycles .
- Nucleophilic Additions : The electrophilic nature of the aldehyde group allows for nucleophilic additions, which can yield various derivatives useful in drug development .
Biological Applications
The biological relevance of this compound is underscored by its potential interactions with biological targets. Research indicates that similar compounds exhibit significant biological activity, suggesting that this compound may also possess therapeutic properties.
Potential Therapeutic Uses
- Anticancer Agents : Compounds derived from this compound have shown promise as anticancer agents due to their ability to inhibit tumor growth through various mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit antimicrobial properties, making them candidates for further investigation in infection control.
Case Studies and Research Findings
Several studies have documented the applications of this compound in synthetic and biological research:
Mechanism of Action
The mechanism of action of diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopropane-1,1-dicarboxylates
Structural and Functional Differences
- Electrophilicity and Cycloaddition: The 2-formyl group in the target compound enhances electrophilicity, enabling pyrone formation under pyrolysis . In contrast, 2-phenyl derivatives participate in TaCl₅-mediated [4+2] cycloadditions with aldehydes due to their donor-acceptor cyclopropane (DAC) character .
- Polymerization Potential: Vinyl-substituted analogs (e.g., diethyl 2-vinylcyclopropane-1,1-dicarboxylate) undergo radical-mediated photopolymerization, ideal for dental resins and coatings with minimal shrinkage . The formyl-substituted compound lacks this utility.
- Biological Activity : Dioxolane-containing derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit broad-spectrum antimicrobial activity, absent in the target compound .
Physicochemical Properties
- Solubility and Stability : The unsubstituted diethyl cyclopropane-1,1-dicarboxylate is highly soluble in organic solvents and water due to its low molecular weight (186.21 g/mol) and simple structure . The formyl-substituted analog likely has reduced water solubility due to increased hydrophobicity.
- Thermal Behavior : The formyl derivative decomposes at 550–575°C to form α-pyrones , whereas vinyl-substituted analogs remain stable under polymerization conditions (e.g., UV light) .
Biological Activity
Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and detailed analyses.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring and two carboxylate groups. The structure can be represented as follows:
This compound's unique cyclopropane moiety contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as a pharmaceutical agent. Research indicates that this compound may exhibit activities such as:
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
- Anticancer Activity : There is evidence that this compound may influence cancer cell proliferation. Studies have indicated that derivatives of cyclopropane compounds can modulate pathways involved in cell growth and apoptosis, which are critical in cancer biology .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could be leveraged for therapeutic applications in diseases where enzyme modulation is beneficial.
The mechanism by which this compound exerts its biological effects likely involves its ability to interact with various molecular targets:
- Receptor Interaction : The structural conformation allows for binding to specific receptors involved in cellular signaling pathways.
- Enzymatic Modulation : The compound may inhibit or activate enzymes critical for metabolic pathways, influencing cellular processes such as apoptosis and proliferation .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at specific concentrations, indicating its potential as a natural antimicrobial agent .
- Cancer Cell Proliferation : In vitro assays using human cancer cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis through caspase activation pathways. This suggests a promising avenue for cancer therapy development .
- Enzyme Inhibition : Research involving cyclopropane derivatives indicated that this compound could effectively inhibit certain enzymes associated with metabolic disorders, presenting opportunities for drug design targeting these pathways.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
